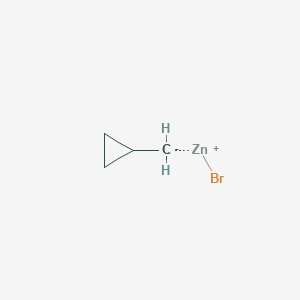
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF (hereafter referred to as 3,5-BTZB) is a zinc compound that has recently become a popular choice for use in laboratory experiments due to its unique properties. It is a highly reactive compound and has been used in a variety of research applications, ranging from organic synthesis to biochemistry and physiology.
Applications De Recherche Scientifique
3,5-BTZB has been used in a variety of scientific research applications. It has been used in organic synthesis for the preparation of a variety of compounds, including trifluoromethylated heterocycles and polymers. It has also been used in biochemistry and physiology for the study of enzyme-catalyzed reactions, protein-DNA interactions, and other biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3,5-BTZB is not well understood. However, it is believed that it acts as a Lewis acid, which means that it can accept a lone pair of electrons from a Lewis base. This enables it to form a coordinate covalent bond with the Lewis base, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-BTZB are not well understood. However, it has been shown to have some antimicrobial activity and has been used in the study of enzyme-catalyzed reactions. It has also been used to study protein-DNA interactions and other biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,5-BTZB in laboratory experiments is its high reactivity. This allows for the synthesis of a variety of compounds in a short amount of time. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3,5-BTZB is highly toxic and should be handled with caution.
Orientations Futures
The future directions for 3,5-BTZB are numerous. It could be used in the development of new synthetic methods and the synthesis of new compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanism of action of various compounds and to develop new drugs.
Méthodes De Synthèse
The synthesis of 3,5-BTZB is relatively simple and can be accomplished in a few steps. The first step is to react zinc bromide and trifluoromethylphenyl bromide in a 1:1 molar ratio in anhydrous THF at room temperature. This reaction produces an aqueous solution of 3,5-BTZB in THF. The second step is to filter the solution and evaporate the THF to obtain a solid 3,5-BTZB. The third step is to recrystallize the solid in a 1:1 mixture of ethanol and water to obtain a pure 3,5-BTZB.
Propriétés
IUPAC Name |
1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAYUNYMCRLNS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)


![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)









